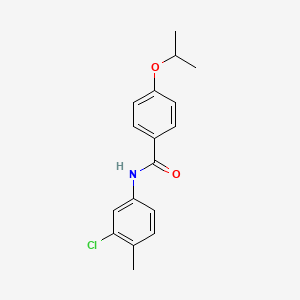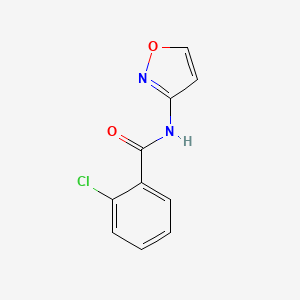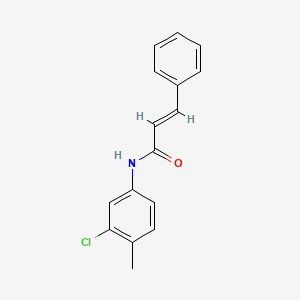
N-(3-chloro-4-methylphenyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-3-phenylacrylamide, also known as CPAA, is a chemical compound that has been studied extensively for its potential applications in scientific research. CPAA is a member of the acrylamide family of compounds, which have been shown to have a range of biological and chemical properties. In
科学的研究の応用
N-(3-chloro-4-methylphenyl)-3-phenylacrylamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein-ligand interactions, as a tool for studying the role of protein kinases in cancer, and as a potential therapeutic agent for the treatment of neurodegenerative diseases.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-phenylacrylamide is not fully understood, but it is believed to interact with proteins through covalent bonding and non-covalent interactions. N-(3-chloro-4-methylphenyl)-3-phenylacrylamide has been shown to selectively bind to certain proteins, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-3-phenylacrylamide has been shown to have a range of biochemical and physiological effects, including the inhibition of protein kinase activity, the induction of cell death in cancer cells, and the modulation of neurotransmitter release in the brain. N-(3-chloro-4-methylphenyl)-3-phenylacrylamide has also been shown to have anti-inflammatory properties, which may make it a potential therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N-(3-chloro-4-methylphenyl)-3-phenylacrylamide in lab experiments is its high selectivity for certain proteins, which can make it a valuable tool for studying protein-ligand interactions. However, N-(3-chloro-4-methylphenyl)-3-phenylacrylamide can also be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of N-(3-chloro-4-methylphenyl)-3-phenylacrylamide can be challenging, which may limit its availability for use in research.
将来の方向性
There are many potential future directions for research on N-(3-chloro-4-methylphenyl)-3-phenylacrylamide, including the development of new synthetic methods for producing N-(3-chloro-4-methylphenyl)-3-phenylacrylamide, the identification of new protein targets for N-(3-chloro-4-methylphenyl)-3-phenylacrylamide, and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-3-phenylacrylamide and its potential side effects.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-3-phenylacrylamide is a multi-step process that involves the reaction of 3-chloro-4-methylbenzaldehyde with phenylacetic acid, followed by the addition of acryloyl chloride. The resulting product is purified through recrystallization to yield N-(3-chloro-4-methylphenyl)-3-phenylacrylamide in high purity.
特性
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c1-12-7-9-14(11-15(12)17)18-16(19)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWVSGJDDMDFAD-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-4-methylphenyl)-3-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5782256.png)

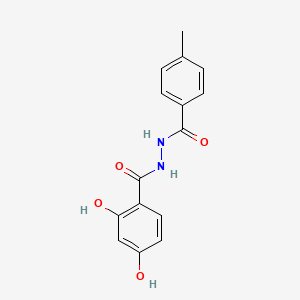
![1-(4-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5782267.png)
![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5782277.png)
![N-[2-(acetylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5782285.png)
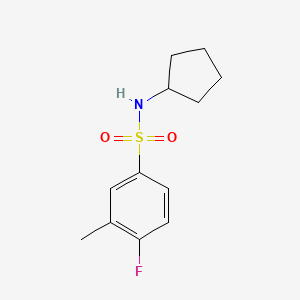

![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5782311.png)
